Biotinoyl tripeptide-1

Descripción general

Descripción

- Los folículos pilosos mantienen su juventud a través de la comunicación celular y el metabolismo. La Biotina Tripeptido-1 estimula estos procesos, apoyando el crecimiento del cabello y combatiendo la pérdida prematura del cabello.

- Específicamente, se dirige a las principales causas de la alopecia, que puede afectar hasta el 70% de los hombres caucásicos y el 50% de las mujeres caucásicas durante su vida .

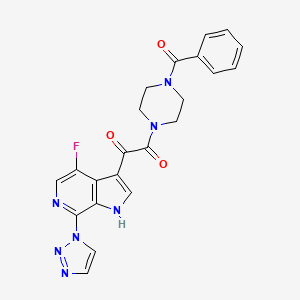

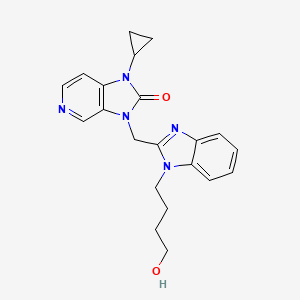

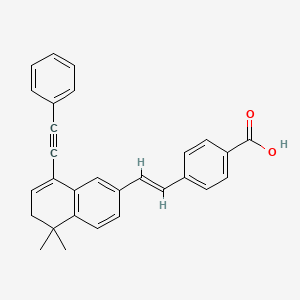

Biotina Tripeptido-1: es un péptido de matriz extracelular (ECM) derivado de la biotina (Vitamina B7). Desempeña un papel crucial en la salud y el crecimiento del cabello.

Aplicaciones Científicas De Investigación

Cuidado del Cabello: La Biotina Tripeptido-1 se utiliza en productos cosméticos para reducir la pérdida del cabello. Las pruebas clínicas muestran una mejor morfología de los folículos pilosos y una mayor proporción de anágeno a telógeno.

Dermatología: Puede tener aplicaciones más amplias en la salud de la piel debido a su estimulación de la producción de colágeno y laminina.

Mecanismo De Acción

- El mecanismo de acción de la Biotina Tripeptido-1 implica:

Reducción de DHT: Al inhibir la producción de DHT, evita el daño de los folículos pilosos.

Mejora del Suministro de Nutrientes: La mejora del flujo sanguíneo asegura que los nutrientes esenciales lleguen a los folículos.

Fortalecimiento del Anclaje: Apoya la estructura de la vaina epitelial, anclando el cabello en la papila dérmica.

Análisis Bioquímico

Biochemical Properties

Biotinoyl Tripeptide-1 has a high affinity for hair proteins, which allows it to accelerate their growth . It reduces the production of DHT (dihydrotestosterone), the main factor contributing to baldness, increases hair growth, promotes the proliferation of keratinocytes in the hair bulb, and contributes to optimal hair anchoring by stimulating the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .

Cellular Effects

This compound has revitalizing, conditioning, and densifying properties . It promotes the growth of hair follicles and prevents hair loss . It also strengthens hair by creating a protective layer .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules . It fights against premature hair loss by maintaining the youth of hair follicles through the stimulation of cell communication and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to strongly and dose-dependently increase the growth of the follicle when treated with the peptide . Increased cell growth was also observed .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models are not mentioned in the sources, this compound is generally used in cosmetic products at a dosage between 1 and 3% .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the growth and strengthening of hair . It interacts with enzymes and cofactors that contribute to these processes .

Métodos De Preparación

- La Biotina Tripeptido-1 se sintetiza conjugando la biotina al tripéptido Gly-His-Lys.

- Los métodos de producción industrial implican síntesis química, asegurando que la porción biotinilo esté unida al péptido.

Análisis De Reacciones Químicas

- La Biotina Tripeptido-1 experimenta reacciones relacionadas con la salud del cabello:

Reducción: Disminuye la producción dañina de dihidrotestosterona (DHT), un factor clave en la pérdida del cabello.

Estimulación: Mejora la irrigación sanguínea a los folículos pilosos, promoviendo el suministro de nutrientes.

Moléculas de Anclaje: La Biotina Tripeptido-1 apoya la producción de moléculas de anclaje, mejorando la fuerza del cabello.

- Los reactivos y condiciones comunes dependen de la ruta sintética específica.

Comparación Con Compuestos Similares

- La Biotina Tripeptido-1 destaca por su acción específica contra la pérdida del cabello.

- Compuestos similares incluyen otros péptidos y vitaminas utilizados en formulaciones para el cuidado del cabello.

Propiedades

IUPAC Name |

6-amino-2-[[3-(1H-imidazol-5-yl)-2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

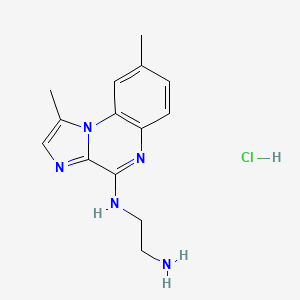

![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)